molecular formula C9H14N4O2 B13187773 5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13187773
M. Wt: 210.23 g/mol
InChI Key: YUCJLQSBFYHHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of a pyrimidine derivative with piperazine. One common method involves the condensation of a pyrimidine-2,4-dione with piperazine in the presence of a suitable base such as potassium carbonate in a solvent like chloroform . The reaction is usually carried out at room temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the piperazine ring or the pyrimidine core.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine moieties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings.

Scientific Research Applications

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its piperazine moiety enhances its solubility and potential interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

5-(piperazin-1-ylmethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H14N4O2/c14-8-7(5-11-9(15)12-8)6-13-3-1-10-2-4-13/h5,10H,1-4,6H2,(H2,11,12,14,15)

InChI Key

YUCJLQSBFYHHHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CNC(=O)NC2=O

Origin of Product

United States

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